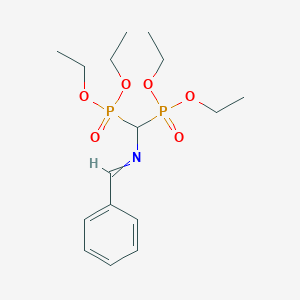
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized, is a chemical compound with the molecular formula C16H27NO6P2. It is also known by its IUPAC name, (E)-N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine. This compound is a useful research chemical and is often used in various scientific studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate typically involves the reaction of diethyl phosphite with benzylideneaminomethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through standard techniques such as recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Applications De Recherche Scientifique
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bone-related diseases.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate involves its interaction with specific molecular targets. The compound is known to bind to bone mineral, inhibiting osteoclastic bone resorption. This action is similar to other bisphosphonates, which are used to treat diseases characterized by increased bone resorption. The compound’s ability to bind to hydroxyapatite in bone tissue is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl p-xylylenediphosphonate
- N-[Bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine
Uniqueness
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its stabilized form ensures higher purity and consistency in research applications, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C16H27NO6P2 |
|---|---|
Poids moléculaire |
391.34 g/mol |
Nom IUPAC |
N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine |
InChI |
InChI=1S/C16H27NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-14-15-12-10-9-11-13-15/h9-14,16H,5-8H2,1-4H3 |
Clé InChI |
NNYWWMGDPUPYCX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(N=CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


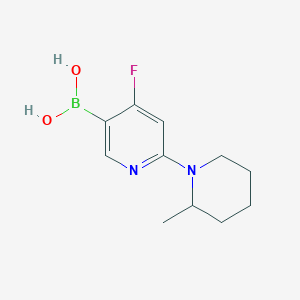

![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)

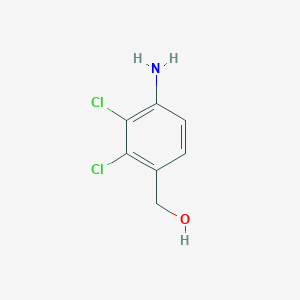
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)


![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
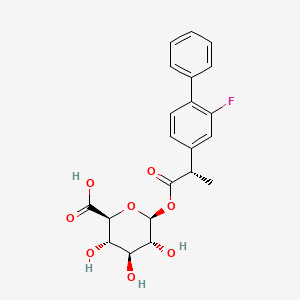
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
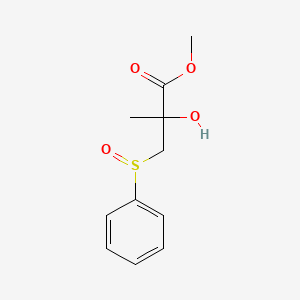
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
